Cas no 86-73-7 (Fluorene)

Fluorene is a polycyclic aromatic hydrocarbon with applications in various industries due to its thermal and electrical conductivity properties. Its high stability and ease of synthesis make it suitable for use as an additive or intermediate in the production of polymers, resins, and dyes.
Fluorene structure
Fluorene structure
商品名:Fluorene
CAS番号:86-73-7
MF:C13H10
メガワット:166.218503475189
MDL:MFCD00001111
CID:34389
PubChem ID:6853

Fluorene 化学的及び物理的性質

名前と識別子

    • Fluorene
    • Diphenylenemethane
    • 2,2'-Methylenebiphenyl
    • 2,3-Benzindene
    • o-Biphenylenemethane
    • alpha-Diphenylenemethane-9H-fluorene
    • 9H-fluorene
    • 2,2’-Methylemebiphemyl
    • alpha-diphenylenemethane
    • diphenylene-methan
    • Methane, diphenylene-
    • o-Biphenylmethane
    • Fluorene Zone Refined (number of passes:70)
    • Fluorene solution
    • 2,2′-Methylene biphenyl
    • 2,3-Benzindene
    • N-Boc-L-Ser-NHOBn
    • Fluoren
    • Fluorenyl radical
    • flourene
    • NIHNNTQXNPWCJQ-UHFFFAOYSA-N
    • 3Q2UY0968A
    • Fluorene, 98+%
    • DSSTox_CID_4105
    • DSSTox_RID_77291
    • DSSTox_GSID_24105
    • polyfluorene
    • 9H - Fluorene
    • C13H10
    • Fluorene, 98%
    • bmse000
    • Tox21_202140
    • NCGC00164052-01
    • NCGC00259689-01
    • AMY38998
    • EPA Method 525.1 PAH Mixture 384 100 microg/mL in Acetone
    • NCGC00164052-02
    • CHEMBL16236
    • DTXCID604105
    • FLUORENE (13C6)
    • FT-0626447
    • Fluorene 100 microg/mL in Acetonitrile
    • fluoren-9-yl
    • F0017
    • EPA Method 525.1 PAH Mixture 385 500 microg/mL in Toluene
    • AKOS000119854
    • 9FL
    • BBL027323
    • FLUORENE (IARC)
    • AC-5810
    • NSC-6787
    • HSDB 2165
    • Fluorene, analytical standard
    • 86-73-7
    • F0061
    • STR04556
    • Fluorene, Reagent
    • Tox21_300572
    • NCGC00254303-01
    • InChI=1/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H
    • DTXSID8024105
    • EINECS 201-695-5
    • LS-69188
    • bmse000524
    • Fluorene 10 microg/mL in Acetonitrile
    • Q417934
    • CHEBI:28266
    • Q-201117
    • FT-0668575
    • PAH Mix 525 100 microg/mL in Acetone
    • CS-0070796
    • NCGC00164052-03
    • NSC 6787
    • EC 201-695-5
    • UNII-3Q2UY0968A
    • MFCD00001111
    • Fluorene, Zone Refined (number of passes:70)
    • ghl.PD_Mitscher_leg0.1322
    • 9h-fluoren-9-yl
    • Fluorene, 9H-
    • FLUORENE [IARC]
    • Fluorene 10 microg/mL in Cyclohexane
    • Fluorene, >=99.0% (HPLC)
    • NSC6787
    • HY-W026772
    • CCRIS 947
    • EN300-18388
    • AI3-09074
    • fluoren-
    • FLUORENE [HSDB]
    • 95270-88-5
    • Fluorene, certified reference material, TraceCERT(R)
    • C07715
    • CAS-86-73-7
    • F1313-0006
    • STK802351
    • 9H-FLUORENE [MI]
    • Z57127470
    • Fluorene (8CI)
    • 2,2′-Methylenebiphenyl
    • NS00010698
    • DA-60624
    • 9H FLUORENE
    • MDL: MFCD00001111
    • インチ: 1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
    • InChIKey: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2C3C(CC2=CC=1)=CC=CC=3
    • BRN: 1363491

計算された属性

  • せいみつぶんしりょう: 166.07800
  • どういたいしつりょう: 166.078
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 色と性状: 白色ウェハ状結晶、不純時に蛍光を発する
  • 密度みつど: 1.203
  • ゆうかいてん: 111-114 °C (lit.)
  • ふってん: 298 °C(lit.)
  • フラッシュポイント: 華氏温度:303.8°f
    摂氏度:151°c
  • 屈折率: 1.6470
  • ようかいど: 0.002g/l insoluble
  • すいようせい: 不溶性
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.25780
  • マーカー: 4155
  • ようかいせい: 水に不溶、エタノール、エーテル、ベンゼン、二硫化炭素などの有機溶媒に溶解
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Fluorene セキュリティ情報

  • 記号: GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H413
  • 警告文: P273,P501
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 50/53
  • セキュリティの説明: S60-S61-S24/25-S45-S36/37-S16-S7-S62-S33-S24-S22
  • RTECS番号:LL5670000
  • 危険物標識: N
  • 危険レベル:9
  • TSCA:Yes
  • セキュリティ用語:9
  • 包装グループ:III
  • ちょぞうじょうけん:room temp
  • 包装等級:III
  • リスク用語:R50/53

Fluorene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Fluorene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
City Chemical
F114-25GM
Fluorene F114
86-73-7 98%
25gm
$24.91 2023-09-19
BAI LING WEI Technology Co., Ltd.
334723-100G
Fluorene, 98%
86-73-7 98%
100G
¥ 174 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010358-25g
Fluorene
86-73-7 99%
25g
¥77 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010358-500g
Fluorene
86-73-7 99%
500g
¥613 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0017-25g
Fluorene
86-73-7 95.0%(GC)
25g
¥185.0 2022-05-30
abcr
AB144010-25 g
Fluorene, 98%; .
86-73-7 98%
25g
€52.80 2023-06-24
Chemenu
CM342045-1000g
Fluorene
86-73-7 95%+
1000g
$*** 2023-03-30
Enamine
EN300-18388-50.0g
9H-fluorene
86-73-7 95.0%
50.0g
$51.0 2025-03-21
Oakwood
094650-100g
Fluorene
86-73-7 99%
100g
$25.00 2024-07-19
Oakwood
094650-1Kg
Fluorene
86-73-7 99%
1kg
$137.00 2023-09-15

Fluorene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: 2527707-44-2 Solvents: Dimethylacetamide ;  3 h, 80 °C
リファレンス
The Electronic Properties of Ni(PNN) Pincer Complexes Modulate Activity in Catalytic Hydrodehalogenation Reactions
Wang, Denan; et al, European Journal of Inorganic Chemistry, 2020, 2020(47), 4425-4434

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Catalysts: Phosphonium, [4′-[3-(dibutylchlorostannyl)propyl][1,1′-biphenyl]-4-yl]triphenyl-… Solvents: Acetonitrile ,  tert-Butanol ;  15 min, reflux
1.2 Catalysts: Azobisisobutyronitrile ;  reflux; 8 h, reflux
リファレンス
Removal, Recovery, and Recycling of Triarylphosphonium-Supported Tin Reagents for Various Organic Transformations
Poupon, Jean-Christophe; et al, Organic Letters, 2007, 9(18), 3591-3594

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Alumina ,  Vanadate(5-), (heptadeca-μ-oxodecaoxodecamolybdate)hepta-μ-oxodioxo[μ12-[phospha… Solvents: Water
リファレンス
Polyoxometalates as reduction catalysts: deoxygenation and hydrogenation of carbonyl compounds
Kogan, Vladimir; et al, Angewandte Chemie, 1999, 38(22), 3331-3334

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Tetraethylammonium perchlorate ,  Oxygen Solvents: Ethanol ,  Dimethyl sulfoxide ;  4 h, rt
リファレンス
A facile and versatile electro-reductive system for hydrodefunctionalization under ambient conditions
Huang, Binbin; et al, Green Chemistry, 2021, 23(5), 2095-2103

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ;  20 - 24 h, 100 °C
リファレンス
Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex
You, Tingjie; et al, Journal of Organic Chemistry, 2017, 82(3), 1340-1346

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Solvents: Toluene ;  8 h, 100 °C
リファレンス
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Hirano, Masafumi; et al, Organometallics, 2014, 33(8), 1921-1924

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Nickel chloride hexahydrate ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, rt
リファレンス
Nickel boride-mediated cleavage of 1,3-dithiolanes. A convenient approach to reductive desulfurization
Khurana, Jitender M.; et al, Synthetic Communications, 2010, 40(19), 2908-2913

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Dimethylacetamide ;  5 h, 140 - 150 °C; 150 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Synthesis of Fluorene and Indenofluorene Compounds: Tandem Palladium-Catalyzed Suzuki Cross-Coupling and Cyclization
Liu, Tao-Ping; et al, Angewandte Chemie, 2010, 49(16), 2909-2912

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: 1,2-Dimethoxyethane ;  12 h, 100 °C
リファレンス
Highly efficient and versatile synthesis of polyarylfluorenes via Pd-catalyzed C-H bond activation
Hwang, Seung Jun; et al, Organic Letters, 2009, 11(20), 4588-4591

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  5 min, rt; 12 h, rt → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Efficient palladium-catalyzed C(sp2)-H activation towards the synthesis of fluorenes
Song, Juan; et al, New Journal of Chemistry, 2016, 40(11), 9030-9033

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  9 h, 100 °C
リファレンス
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Hirano, Masafumi; et al, Organometallics, 2014, 33(8), 1921-1924

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Nickelocene ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Transition-metal-promoted reactions. 19. Nickelocene-lithium aluminum hydride: a versatile desulfurization reagent
Chan, Man Chor; et al, Journal of Organic Chemistry, 1988, 53(19), 4466-71

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Methanol ,  Sodium borohydride Catalysts: 1H-Imidazolium, 3-[6-(dibutylchlorostannyl)hexyl]-1-methyl-, iodide (1:1) Solvents: Acetonitrile ;  24 h, reflux
リファレンス
Organotin reagents supported on ionic liquid: highly efficient catalytic free radical reduction of alkyl halides
Pham, Phuoc Dien; et al, Tetrahedron Letters, 2009, 50(27), 3780-3782

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Benzene ;  600 °C
リファレンス
Thermal rearrangement of phenyl-substituted ketene ethylene acetals
Oda, Mitsunori; Morimoto, Kazuo; Thanh, Nguyen Chung; Ohta, Reina; Kuroda, Shigeyasu, Heterocycles, 2003, 60(7), 1673-1680

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  2 h, 1 atm, 90 °C
リファレンス
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Zinc ,  Ammonium chloride Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  16 h, rt
リファレンス
Dehalogenation of functionalized alkyl halides in water at room temperature
Isley, Nicholas A.; et al, Green Chemistry, 2015, 17(2), 893-897

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  rt; 15 min, rt
1.2 Reagents: Methanol ;  rt
リファレンス
Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature
Khurana, Jitender M.; et al, Canadian Journal of Chemistry, 2008, 86(11), 1052-1054

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Camphorsulfonic acid ,  Iodobenzene diacetate Catalysts: (SP-4-2)-Tribromo(tetrahydrothiophene)gold Solvents: Methanol ,  Chloroform ;  1 h, 27 °C
リファレンス
Au-Catalyzed Biaryl Coupling To Generate 5- to 9-Membered Rings: Turnover-Limiting Reductive Elimination versus π-Complexation
Corrie, Tom J. A.; et al, Journal of the American Chemical Society, 2017, 139(1), 245-254

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Carbon monoxide ,  Water ,  Selenium Solvents: Tetrahydrofuran ;  3 h, 3 MPa, 100 °C
1.2 Reagents: Oxygen ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
リファレンス
Highly efficient route to diselenides from the reactions of imines and selenium in the presence of carbon monoxide and water
Zhao, Xiaodan; et al, Advanced Synthesis & Catalysis, 2005, 347(6), 877-882

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Pivalic acid ,  Cesium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, 25 °C
リファレンス
Palladium-Catalyzed Synthesis of Fluorenes by Intramolecular C(sp2)-H Activation at Room Temperature
Tanji, Yutaka; et al, Synlett, 2020, 31(8), 805-808

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Ceria ,  Naphthalene, radical ion(1-), sodium (1:1) ,  Nickel Solvents: Mesitylene ;  24 h, 150 °C
リファレンス
Heterogeneously Catalyzed Selective Decarbonylation of Aldehydes by CeO2-Supported Highly Dispersed Non-Electron-Rich Ni(0) Nanospecies
Matsuyama, Takehiro; et al, ACS Catalysis, 2021, 11(22), 13745-13751

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  24 h, rt
1.3 Reagents: Water ;  5 min, rt
リファレンス
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Zhao, Guangkuan; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2522-2536

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  24 h, rt
1.3 Reagents: Water ;  5 min, rt
リファレンス
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Zhao, Guangkuan; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2522-2536

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: Platinum (supported on carbon)
リファレンス
Process for producing fluorene compounds by dehydrocyclization
, World Intellectual Property Organization, , ,

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ethylenediamine ,  Palladium Solvents: Methanol
リファレンス
Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst
Hattori, K.; et al, Tetrahedron, 2001, 57(23), 4817-4824

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
リファレンス
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ,  Tetrahydrofuran
リファレンス
The decomposition of arenediazonium tetrafluoroborates with halo- and azidotrimethylsilanes in nonaqueous solvents
Keumi, Takashi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 89-95

ごうせいかいろ 28

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1′-Bis(dicyclohexylphosphino)ferrocene Solvents: Toluene ;  16 h, 100 °C
リファレンス
Skeletal editing of dibenzolactones to fluorenes via Ni- or Pd-catalyzed decarboxylation
Chen, Liang-Yu; et al, Journal of Organic Chemistry, 2023, 88(14), 10252-10256

Fluorene Raw materials

Fluorene Preparation Products

Fluorene 関連文献

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